NSC756093

Descripción

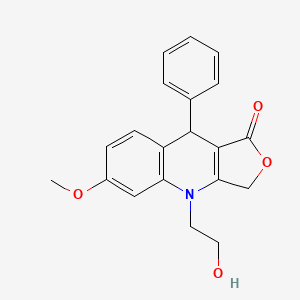

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-hydroxyethyl)-6-methoxy-9-phenyl-3,9-dihydrofuro[3,4-b]quinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-24-14-7-8-15-16(11-14)21(9-10-22)17-12-25-20(23)19(17)18(15)13-5-3-2-4-6-13/h2-8,11,18,22H,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEJQLRLHKWIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(C3=C(N2CCO)COC3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of NSC756093: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC756093 has emerged as a promising small molecule inhibitor with significant potential in overcoming drug resistance in cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a potent and specific inhibitor of the Guanylate Binding Protein 1 (GBP1) and Proto-Oncogene Serine/Threonine-Protein Kinase 1 (PIM1) interaction. This interaction is a key driver of paclitaxel resistance in various cancers, particularly ovarian cancer. This document details the molecular basis of this compound's inhibitory action, presents quantitative data on its efficacy, outlines the experimental protocols used to elucidate its mechanism, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction: Targeting Paclitaxel Resistance

Paclitaxel, a potent microtubule-stabilizing agent, is a cornerstone of chemotherapy for a wide range of solid tumors. However, the development of resistance remains a major clinical challenge. One of the key mechanisms underlying paclitaxel resistance involves the overexpression of class III β-tubulin (TUBB3), which alters microtubule dynamics. This altered environment facilitates the recruitment of GBP1, a large GTPase, to the microtubule network. Once localized, GBP1 acts as a scaffold protein, binding to and activating the pro-survival kinase PIM1. The formation of the GBP1:PIM1 complex initiates a signaling cascade that ultimately confers resistance to paclitaxel-induced apoptosis.[1][2]

This compound was identified as a potent inhibitor of this crucial GBP1:PIM1 interaction, thereby offering a novel strategy to resensitize resistant cancer cells to paclitaxel.[1][2]

Molecular Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the protein-protein interaction between GBP1 and PIM1.[1]

Allosteric Inhibition of the GBP1:PIM1 Complex Formation

This compound functions as an allosteric inhibitor. Instead of binding to the active site of either GBP1 or PIM1, it targets a putative binding site located at the interface of the helical and the large GTP-binding (LG) domain of GBP1. By binding to this pocket, this compound stabilizes a conformation of GBP1 that is unsuitable for interaction with PIM1. This conformational change effectively prevents the formation of the pro-survival GBP1:PIM1 complex, thereby disrupting the downstream signaling pathway that leads to paclitaxel resistance.

The proposed signaling pathway is depicted in the following diagram:

Quantitative Data

The inhibitory activity of this compound has been quantified through various biophysical and cell-based assays.

| Parameter | Value | Method | Cell Line/System | Reference |

| Inhibition of GBP1:PIM1 Interaction | 65% at 100 nM | Surface Plasmon Resonance (SPR) | Recombinant Proteins | |

| Binding Affinity (Kd) | 38 nM | Surface Plasmon Resonance (SPR) | Recombinant Proteins | |

| Inhibition of GBP1:PIM1 Interaction (in-cell) | Significant inhibition at 100 nM | Co-immunoprecipitation | SKOV3 (Ovarian Cancer) |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Surface Plasmon Resonance (SPR) for GBP1:PIM1 Interaction

This protocol describes the in vitro validation of this compound as an inhibitor of the GBP1:PIM1 interaction.

Objective: To quantitatively measure the binding affinity between GBP1 and PIM1 and the inhibitory effect of this compound.

Materials:

-

Biacore instrument

-

CM5 sensor chip

-

Recombinant human PIM1 protein (as ligand)

-

Recombinant human GBP1 protein (as analyte)

-

This compound

-

Amine coupling kit (EDC, NHS)

-

Ethanolamine-HCl

-

HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Carbonic Anhydrase (CA) as a negative control

Procedure:

-

Ligand Immobilization:

-

PIM1 was immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

The sensor surface was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

PIM1 (50 µg/mL in 10 mM sodium acetate, pH 4.5) was injected over the activated surface.

-

The surface was then deactivated with an injection of 1 M ethanolamine-HCl.

-

A reference flow cell was prepared by immobilizing an irrelevant protein (e.g., Carbonic Anhydrase) under the same conditions.

-

-

Binding and Inhibition Assay:

-

Different concentrations of GBP1 (analyte) in HBS-EP buffer were flowed over the PIM1- and CA-immobilized surfaces.

-

To test for inhibition, GBP1 was pre-incubated with varying concentrations of this compound before being injected over the sensor chip.

-

The association and dissociation phases were monitored in real-time.

-

The sensor surface was regenerated between cycles using a pulse of a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

The response units (RU) were recorded, and the data from the reference cell were subtracted to correct for non-specific binding.

-

Binding constants (Kd) were determined by fitting the data to a 1:1 Langmuir binding model.

-

The percentage of inhibition was calculated by comparing the binding response of GBP1 in the presence and absence of this compound.

-

Co-immunoprecipitation (Co-IP) in Ovarian Cancer Cells

This protocol validates the inhibitory effect of this compound on the GBP1:PIM1 interaction within a cellular context.

Objective: To demonstrate that this compound disrupts the GBP1:PIM1 complex in paclitaxel-resistant ovarian cancer cells.

Materials:

-

SKOV3 ovarian cancer cell line

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-PIM1 antibody for immunoprecipitation

-

Anti-GBP1 antibody for Western blotting

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment:

-

SKOV3 cells were cultured to ~80% confluency.

-

Cells were treated with 100 nM this compound or DMSO (vehicle) for 3 hours.

-

-

Cell Lysis:

-

After treatment, cells were washed with ice-cold PBS and lysed with ice-cold lysis buffer.

-

Cell lysates were cleared by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

A portion of the supernatant was saved as the "input" control.

-

The remaining lysate was pre-cleared with protein A/G agarose beads.

-

The pre-cleared lysate was incubated with an anti-PIM1 antibody overnight at 4°C with gentle rotation.

-

Protein A/G agarose beads were added to the lysate-antibody mixture to capture the immune complexes.

-

-

Western Blotting:

-

The beads were washed extensively with lysis buffer.

-

The immunoprecipitated proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins and the input samples were resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was probed with an anti-GBP1 antibody to detect co-immunoprecipitated GBP1.

-

Molecular Modeling and Mutagenesis

Computational and molecular biology techniques were employed to identify the binding site of this compound on GBP1 and validate its importance.

Objective: To predict the binding mode of this compound on GBP1 and confirm the functional significance of the predicted binding site residues.

Procedure:

-

Molecular Docking:

-

The three-dimensional structure of human GBP1 was obtained from the Protein Data Bank (PDB).

-

The structure of this compound was built and energy-minimized.

-

Molecular docking simulations were performed using software such as AutoDock or Glide to predict the binding pose of this compound on GBP1.

-

The docking results identified a putative binding pocket at the interface of the helical and LG domains.

-

-

Site-Directed Mutagenesis:

-

Based on the docking model, key amino acid residues in the putative binding pocket of GBP1 predicted to interact with this compound were identified.

-

Site-directed mutagenesis was performed to substitute these residues with others (e.g., alanine).

-

The mutant GBP1 proteins were expressed and purified.

-

-

Functional Validation:

-

The ability of this compound to inhibit the interaction between the mutant GBP1 proteins and PIM1 was assessed using SPR, as described in section 4.1.

-

A loss of inhibitory activity of this compound against a mutant GBP1 would confirm the importance of the mutated residue for drug binding.

-

Conclusion

The mechanism of action of this compound is centered on its ability to allosterically inhibit the formation of the GBP1:PIM1 complex. By binding to a specific pocket on GBP1, it induces a conformational change that prevents its interaction with PIM1. This disruption of a key pro-survival signaling pathway offers a targeted approach to overcome paclitaxel resistance in cancer cells. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and build upon these findings in the development of novel anti-cancer therapeutics.

References

The Role of NSC756093 in Overcoming Paclitaxel Resistance: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel remains a cornerstone of chemotherapy for various solid tumors, yet acquired resistance significantly limits its clinical efficacy. A key mechanism of resistance involves the overexpression of Class III β-tubulin, which facilitates the interaction of Guanylate-Binding Protein 1 (GBP1) with the pro-survival kinase PIM1 on the microtubule network, thereby initiating a signaling cascade that promotes cell survival. This technical guide provides an in-depth analysis of NSC756093, a potent small molecule inhibitor of the GBP1:PIM1 protein-protein interaction, and its role in the context of paclitaxel resistance. While direct quantitative data on the reversal of paclitaxel's IC50 by this compound is not extensively documented in publicly available literature, the compound's mechanism of action strongly supports its potential to re-sensitize resistant cancer cells to paclitaxel. This document details the underlying signaling pathways, presents the available quantitative data for the inhibition of the target, outlines key experimental protocols for studying this mechanism, and provides visualizations to elucidate the complex molecular interactions.

The GBP1:PIM1 Axis: A Novel Mechanism of Paclitaxel Resistance

A significant pathway contributing to paclitaxel resistance is initiated by the overexpression of Class III β-tubulin in cancer cells.[1][2] This tubulin isotype enhances the incorporation of the GTPase GBP1 into the microtubule cytoskeleton.[1][2] Once localized on the microtubules, GBP1 acts as a scaffold, binding to the serine/threonine kinase PIM1, a known proto-oncogene that promotes cell survival and inhibits apoptosis.[1] The formation of this GBP1:PIM1 complex on the microtubule network is a critical step in a signaling pathway that ultimately leads to reduced efficacy of paclitaxel.

This compound is a 4-azapodophyllotoxin derivative identified as a potent inhibitor of this GBP1:PIM1 interaction. By binding to GBP1, this compound is believed to stabilize a conformation of the protein that is unsuitable for PIM1 binding. This disruption of the GBP1:PIM1 complex is hypothesized to dismantle the pro-survival signaling platform on the microtubules, thereby restoring cellular sensitivity to paclitaxel-induced apoptosis.

Downstream Signaling of the GBP1:PIM1 Complex

The pro-survival signaling initiated by the GBP1:PIM1 interaction is mediated by the kinase activity of PIM1. PIM1 kinase has a multitude of downstream substrates that are critical for cell cycle progression and the inhibition of apoptosis. Key substrates include:

-

BAD (Bcl-2-associated death promoter): PIM1 phosphorylates BAD, which prevents it from binding to and inactivating the anti-apoptotic proteins Bcl-2 and Bcl-xL. This leads to enhanced cell survival.

-

p21Cip1/Waf1 and p27Kip1: These are cyclin-dependent kinase inhibitors that act as negative regulators of the cell cycle. PIM1 can phosphorylate p21 and p27, leading to their inactivation or degradation, thus promoting cell cycle progression.

-

MYC: PIM1 can phosphorylate and stabilize the MYC oncoprotein, a key transcription factor that drives cellular proliferation.

-

JAK/STAT Pathway: PIM1 is a downstream effector of the JAK/STAT signaling pathway and can also participate in a feedback loop to regulate STAT activity.

By inhibiting the formation of the GBP1:PIM1 complex, this compound effectively prevents the activation of these downstream pro-survival pathways at the site of paclitaxel's action.

Quantitative Data

| Parameter | Value | Method | Source |

| Binding Affinity (KD) | 38 ± 14 nM | Surface Plasmon Resonance | Andreoli M, et al. J Med Chem. 2014 |

| Inhibition of GBP1:PIM1 Interaction | 65% | Surface Plasmon Resonance | Andreoli M, et al. J Med Chem. 2014 |

| Cellular Inhibition of GBP1:PIM1 | Demonstrated at 100 nM | Co-immunoprecipitation | Andreoli M, et al. J Med Chem. 2014 |

Table 1: In Vitro and Cellular Activity of this compound against the GBP1:PIM1 Interaction.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Paclitaxel Resistance Mediated by GBP1:PIM1 and its Inhibition by this compound

References

NSC756093: A 4-Azapodophyllotoxin Derivative Targeting Paclitaxel Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NSC756093 is a synthetic derivative of 4-azapodophyllotoxin, a class of compounds that has garnered significant interest in oncology for their potent cytotoxic activities.[1] Unlike its parent compound, podophyllotoxin, and its clinically used derivatives like etoposide, which primarily target tubulin polymerization or topoisomerase II, this compound exhibits a novel mechanism of action.[2] This technical guide provides a comprehensive overview of this compound, focusing on its unique ability to inhibit the GBP1:PIM1 protein-protein interaction, a key pathway in paclitaxel-resistant cancers.[2][3] We will delve into its synthesis, mechanism of action, biological activities, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of the GBP1:PIM1 Interaction

The primary molecular target of this compound is the interaction between Guanylate Binding Protein 1 (GBP1) and the serine/threonine kinase PIM1. This interaction is a critical component of a signaling pathway that confers resistance to microtubule-targeting agents like paclitaxel.

In many paclitaxel-resistant solid tumors, the overexpression of Class III β-tubulin is a key driver of the resistant phenotype. This aberrant expression facilitates the incorporation of the GTPase GBP1 into the microtubule network. Once integrated into the cytoskeleton, GBP1 acts as a scaffold, binding to and activating pro-survival kinases such as PIM1. The activation of PIM1 initiates a downstream signaling cascade that ultimately promotes cell survival and resistance to paclitaxel-induced apoptosis.

This compound directly binds to GBP1 at a putative site located at the interface of its helical and LG domains. This binding event is thought to allosterically stabilize a conformation of GBP1 that is unsuitable for binding to PIM1, thereby disrupting the formation of the GBP1:PIM1 complex. By inhibiting this crucial protein-protein interaction, this compound effectively dismantles a key survival pathway in paclitaxel-resistant cancer cells, restoring their sensitivity to taxane-based chemotherapy.

Quantitative Biological Activity

This compound has demonstrated significant biological activity in various cancer cell lines, particularly those exhibiting resistance to paclitaxel. The following tables summarize the available quantitative data on its efficacy.

Table 1: Inhibition of GBP1:PIM1 Interaction

| Compound | Concentration | % Inhibition | Assay Method | Reference |

| This compound | 100 nM | 65% | Surface Plasmon Resonance |

Table 2: In Vitro Cytotoxicity

| Compound | Cell Line | IC50 (µM) | Assay Method | Reference |

| This compound (SU093) | FaDu | 0.496 | Colony Formation Unit Assay |

Table 3: NCI-60 Cell Line Screen (General Observations)

A screening of 44 4-azapodophyllotoxin derivatives, including this compound, against the NCI-60 panel of human cancer cell lines revealed that 31 of these compounds were active. A key finding from this screen was that cell lines with higher expression levels of GBP1 and PIM1 showed increased sensitivity to this compound. This observation further substantiates the targeted mechanism of action of the compound. The GI50 values from the NCI-60 screen are used to classify cell lines as sensitive or resistant to a given compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of this compound.

Synthesis of N-hydroxyethyl-4-aza-didehydropodophyllotoxin Derivatives

The synthesis of this compound and related 4-azapodophyllotoxin derivatives is achieved through a convenient one-pot, multi-component reaction.

-

Reaction: An equimolar mixture of tetronic acid, a substituted aniline (e.g., N-(2-hydroxyethyl)aniline), and an aromatic aldehyde are dissolved in a minimal volume of ethanol.

-

Procedure: The reaction mixture is refluxed for a period ranging from 30 to 90 minutes. Upon cooling, the resulting precipitate is filtered, washed with cold ethanol, and then recrystallized from ethanol to yield the desired 4-azapodophyllotoxin derivative.

Surface Plasmon Resonance (SPR) for GBP1:PIM1 Interaction

SPR is a label-free technique used to measure real-time biomolecular interactions. It was employed to quantify the inhibitory effect of this compound on the GBP1:PIM1 interaction.

-

Immobilization: The PIM1 protein is immobilized on the surface of a sensor chip to act as the "ligand."

-

Binding: A solution containing GBP1, the "analyte," is flowed over the chip surface. The binding of GBP1 to the immobilized PIM1 is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).

-

Inhibition Assay: To test for inhibition, this compound is pre-incubated with GBP1 before being flowed over the PIM1-coated sensor chip. A reduction in the binding signal compared to the control (GBP1 alone) indicates inhibition of the interaction.

Co-Immunoprecipitation (Co-IP) of GBP1 and PIM1

Co-IP is used to study protein-protein interactions within a cellular context. This technique was used to confirm the inhibition of the GBP1:PIM1 interaction by this compound in cancer cells.

-

Cell Lysis: SKOV3 ovarian cancer cells are treated with this compound or a vehicle control. The cells are then lysed to release their protein contents.

-

Immunoprecipitation: An antibody specific to PIM1 (the "bait" protein) is added to the cell lysate. This antibody, along with any proteins bound to PIM1 (including GBP1, the "prey"), is then captured using protein A/G-agarose beads.

-

Western Blotting: The captured protein complexes are eluted from the beads and separated by size using SDS-PAGE. The presence of GBP1 is then detected by Western blotting using an anti-GBP1 antibody. A decrease in the amount of co-immunoprecipitated GBP1 in the this compound-treated sample compared to the control indicates inhibition of the interaction in situ.

Cell Cycle Analysis

The effect of this compound on cell cycle progression can be analyzed by flow cytometry using propidium iodide (PI) staining.

-

Cell Treatment and Fixation: Cancer cells are treated with this compound for a specified duration. The cells are then harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with PI, a fluorescent dye that intercalates with DNA.

-

Flow Cytometry: The DNA content of individual cells is quantified using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

The induction of apoptosis by this compound can be assessed using Annexin V and PI co-staining followed by flow cytometry.

-

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye and used to detect these apoptotic cells. PI is a membrane-impermeant dye that can only enter cells with compromised membrane integrity, characteristic of late apoptotic or necrotic cells.

-

Procedure: Cells treated with this compound are harvested and incubated with fluorescently labeled Annexin V and PI.

-

Analysis: Flow cytometry is used to differentiate between:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Directions

This compound represents a promising new class of anticancer agents with a distinct mechanism of action. Its ability to specifically inhibit the GBP1:PIM1 interaction provides a novel strategy to overcome paclitaxel resistance, a significant clinical challenge in the treatment of various solid tumors. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of this compound and other 4-azapodophyllotoxin derivatives. The development of more potent and selective inhibitors of the GBP1:PIM1 pathway, guided by the structure-activity relationships of compounds like this compound, could lead to the development of a new generation of drugs for the treatment of drug-resistant cancers.

References

The Discovery and Initial Synthesis of NSC756093: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the discovery and initial synthesis of NSC756093, a potent inhibitor of the Guanylate Binding Protein 1 (GBP1) and Proto-oncogene serine/threonine-protein kinase 1 (PIM1) interaction. This molecule has shown potential in overcoming paclitaxel resistance in cancer cells, a significant challenge in oncology.

Discovery of this compound

This compound was identified through a screening of a panel of 44 4-azapodophyllotoxin (APT) derivatives.[1][2] The screening was performed on the National Cancer Institute's 60 human cancer cell line panel (NCI-60), which revealed that 31 of the APTs were active.[1][2] Comparative analysis of the screening data highlighted a specific activity of some of these compounds in cancer cells resistant to paclitaxel.[3]

Subsequent investigations into the mechanism of action of these active APTs led to the identification of this compound as a potent inhibitor of the GBP1:PIM1 interaction. This interaction is a key component of a signaling pathway that contributes to paclitaxel resistance.

Mechanism of Action

The development of resistance to paclitaxel is, in some cases, linked to the overexpression of class III β-tubulin. This overexpression facilitates the incorporation of the GTPase GBP1 into microtubules. Once integrated into the cytoskeleton, GBP1 binds to the pro-survival kinase PIM1, initiating a signaling cascade that promotes cell survival and thus resistance to paclitaxel.

This compound acts as a direct inhibitor of this crucial protein-protein interaction. Through a combination of bioinformatics, molecular modeling, and mutagenesis studies, the putative binding site of this compound has been located at the interface between the helical and the LG domain of GBP1. By binding to this site, this compound is believed to stabilize a conformation of GBP1 that is unsuitable for binding to PIM1, thereby disrupting the pro-survival signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Assay | Reference |

| Inhibition of GBP1:PIM1 Interaction | Up to 65% | Surface Plasmon Resonance | |

| Cellular Inhibition Concentration | 100 nM | Co-immunoprecipitation (SKOV3 cells) | |

| Cellular Treatment Duration | 3 hours | Co-immunoprecipitation (SKOV3 cells) |

Experimental Protocols

Initial Synthesis of this compound

This compound is an OH-functionalized derivative of 4-aza-2,3-didehydropodophyllotoxin at the N atom in the 'C' ring. The synthesis, as described in the initial report, involved the preparation of a larger set of 4-azapodophyllotoxin derivatives. The general chemical synthesis details provided in the study are as follows:

-

Starting Materials: Derivatives of 4-aza-2,3-didehydropodophyllotoxin.

-

Instrumentation: Melting points were determined on a MEL-TEMP instrument and are uncorrected. IR spectra were recorded on a PerkinElmer Spectrum 100 FTIR spectrometer on ATS mode.

-

Note: For the specific multi-step synthesis of this compound, researchers are advised to consult the experimental chemistry section of the primary literature by Andreoli et al. (2014).

In Vitro Inhibition of GBP1:PIM1 Interaction (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) was utilized to demonstrate the direct in vitro inhibition of the GBP1:PIM1 interaction by this compound.

-

Instrumentation: Not specified in the provided abstracts.

-

Methodology:

-

Recombinant GBP1 and PIM1 proteins were used.

-

The interaction between GBP1 and PIM1 was measured in the absence and presence of this compound.

-

The inhibition by this compound was observed to be dose-dependent.

-

A negative control compound (NSC756090) was used to demonstrate specificity.

-

Cellular Inhibition of GBP1:PIM1 Interaction (Co-immunoprecipitation)

Co-immunoprecipitation (co-IP) assays were performed to confirm the inhibitory activity of this compound in a cellular context.

-

Cell Line: SKOV3 ovarian cancer cells.

-

Methodology:

-

SKOV3 cells were treated with 100 nM this compound for 3 hours.

-

Control cells were treated with vehicle (DMSO) or an inactive compound.

-

Cell lysates were prepared.

-

Co-immunoprecipitation was performed using an antibody against PIM1 as the bait to pull down the PIM1-GBP1 complex.

-

The presence of GBP1 in the immunoprecipitated complex was detected by Western blotting using an anti-GBP1 antibody.

-

A significant reduction in the co-immunoprecipitated GBP1 was observed in cells treated with this compound.

-

Visualizations

Signaling Pathway of Paclitaxel Resistance and this compound Inhibition

Caption: Paclitaxel resistance pathway and the inhibitory action of this compound.

Experimental Workflow for Cellular Inhibition Assay

Caption: Workflow for Co-immunoprecipitation to detect GBP1:PIM1 inhibition.

References

- 1. Identification of the first inhibitor of the GBP1:PIM1 interaction. Implications for the development of a new class of anticancer agents against paclitaxel resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of NSC756093: A Technical Guide to its Interaction with the GBP1:PIM1 Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of NSC756093, a potent inhibitor of the Guanylate Binding Protein 1 (GBP1) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) protein-protein interaction. This interaction is a key signaling node in the development of resistance to taxane-based chemotherapeutics, such as paclitaxel. The data and protocols presented herein are collated from published research to serve as a valuable resource for researchers in oncology and drug development.

Quantitative Binding Affinity Data

The binding affinity and inhibitory activity of this compound against the GBP1:PIM1 interaction have been quantified using biophysical techniques. The key quantitative data are summarized in the table below for clear comparison.

| Parameter | Value | Method | Target | Reference |

| Dissociation Constant (Kd) | 38 nM | Surface Plasmon Resonance (SPR) | GBP1:PIM1 complex | [1] |

| Inhibition Percentage | 65% | Surface Plasmon Resonance (SPR) | GBP1:PIM1 interaction | [1][2] |

| Inhibitory Concentration | 100 nM | Surface Plasmon Resonance (SPR) & Co-Immunoprecipitation (Co-IP) | GBP1:PIM1 interaction | [2] |

Signaling Pathway and Mechanism of Action

In cancer cells resistant to paclitaxel, the overexpression of class III β-tubulin facilitates the integration of GBP1 into the microtubule network.[2] Once incorporated, GBP1 acts as a scaffold, binding to the pro-survival kinase PIM1. This interaction initiates a signaling cascade that promotes cell survival and confers resistance to paclitaxel-induced apoptosis.

This compound functions as an allosteric inhibitor of this critical protein-protein interaction. It is proposed to bind to a putative site on GBP1 located at the interface of its helical and large GTPase (LG) domains. This binding event stabilizes a conformation of GBP1 that is incompatible with PIM1 binding, thereby disrupting the formation of the GBP1:PIM1 complex and the subsequent pro-survival signaling.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding affinity of this compound are provided below.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the binding affinity (Kd) of the GBP1:PIM1 interaction and to quantify the inhibitory effect of this compound.

Methodology:

-

Immobilization:

-

Recombinant PIM1 protein is immobilized as the ligand onto the surface of a sensor chip (e.g., a CM5 sensor chip) via amine coupling.

-

A reference flow cell is prepared with an irrelevant protein, such as carbonic anhydrase, to serve as a negative control.

-

-

Binding and Inhibition Assay:

-

Recombinant GBP1 protein (analyte) is flowed over the sensor chip surface at various concentrations to measure the direct interaction with the immobilized PIM1.

-

To assess inhibition, a fixed concentration of GBP1 is pre-incubated with varying concentrations of this compound before being flowed over the PIM1-coated sensor surface.

-

The association and dissociation of GBP1 are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

The percentage of inhibition is calculated by comparing the binding response of GBP1 in the presence and absence of this compound.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions in a cellular context.

Objective: To confirm the inhibitory effect of this compound on the GBP1:PIM1 interaction within cancer cells.

Methodology:

-

Cell Treatment:

-

Human ovarian cancer cells (e.g., SKOV3) are cultured to an appropriate confluency.

-

The cells are treated with this compound (e.g., 100 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 3 hours).

-

-

Cell Lysis:

-

Following treatment, the cells are washed with cold phosphate-buffered saline (PBS) and harvested.

-

The cell pellet is lysed using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity and native interactions.

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared with protein A/G-agarose beads to reduce non-specific binding.

-

An antibody targeting the "bait" protein (PIM1) is added to the pre-cleared lysate and incubated to allow for the formation of antibody-antigen complexes.

-

Protein A/G-agarose beads are then added to capture the antibody-PIM1 complexes.

-

-

Washing and Elution:

-

The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

The immunoprecipitated protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the "prey" protein (GBP1).

-

The presence and intensity of the GBP1 band in the PIM1 immunoprecipitate are compared between the this compound-treated and control samples to assess the level of interaction. A reduction in the GBP1 signal in the treated sample indicates inhibition of the GBP1:PIM1 interaction.

-

References

NSC756093: A Technical Guide to its Indirect Impact on Microtubule Dynamics via Inhibition of the GBP1:PIM1 Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC756093 has emerged as a molecule of interest in the context of overcoming resistance to microtubule-targeting anticancer agents, particularly paclitaxel. While not a direct modulator of microtubule dynamics, this compound exerts its influence by disrupting a key signaling pathway that confers resistance to taxane-based chemotherapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role as an inhibitor of the Guanylate Binding Protein 1 (GBP1) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) interaction. We will delve into the quantitative data supporting its activity, detailed experimental protocols for its characterization, and visual representations of the pertinent signaling pathways and experimental workflows.

Mechanism of Action: An Indirect Effect on Microtubule-Dependent Processes

The primary mechanism by which this compound impacts cellular processes reliant on microtubule function is through the inhibition of the GBP1:PIM1 protein-protein interaction. This interaction is a critical component of a survival pathway in cancer cells that have developed resistance to microtubule-stabilizing agents like paclitaxel.

The signaling cascade is initiated by the overexpression of class III β-tubulin, a tubulin isotype frequently associated with drug resistance. This aberrant expression facilitates the incorporation of the GTPase GBP1 into the microtubule network. Once integrated, GBP1 acts as a scaffold, recruiting the serine/threonine kinase PIM1. The resulting GBP1:PIM1 complex activates downstream pro-survival signals, effectively neutralizing the cytotoxic effects of paclitaxel and allowing the cancer cells to continue to proliferate.

This compound functions by binding to GBP1 and inducing a conformational change that prevents its interaction with PIM1. By disrupting the formation of the GBP1:PIM1 complex, this compound effectively dismantles this resistance mechanism, thereby re-sensitizing the cancer cells to the effects of paclitaxel. This leads to the restoration of paclitaxel-induced microtubule stabilization, mitotic arrest, and subsequent apoptosis.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity.

Table 1: In Vitro Inhibition of GBP1:PIM1 Interaction

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) to GBP1:PIM1 complex | 38 nM | Surface Plasmon Resonance (SPR) | [1] |

| Inhibition of GBP1:PIM1 Interaction | 65% at 100 nM | Surface Plasmon Resonance (SPR) | [2] |

Table 2: Cellular Activity

| Parameter | Value | Cell Line | Method | Reference |

| Concentration for Co-IP | 100 nM | SKOV3 (Ovarian Cancer) | Co-Immunoprecipitation | [2] |

| IC50 for enhanced radiation-induced cytotoxicity | 496 nM | FaDu (Hypopharyngeal Carcinoma) | Cytotoxicity Assay | [1] |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Measuring GBP1:PIM1 Interaction and its Inhibition

This protocol outlines the methodology used to quantify the binding affinity and inhibition of the GBP1:PIM1 interaction by this compound.

a. Materials and Reagents:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 sensor chip)

-

Recombinant human PIM1 kinase (ligand)

-

Recombinant human GBP1 protein (analyte)

-

This compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

b. Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the PIM1 kinase solution (e.g., 10 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell is prepared similarly but without the PIM1 protein to subtract non-specific binding.

c. Binding and Inhibition Assay:

-

Prepare a series of dilutions of GBP1 protein in running buffer (e.g., 0-100 nM).

-

To assess inhibition, pre-incubate the GBP1 protein with various concentrations of this compound (e.g., 0-500 nM) for a defined period (e.g., 30 minutes) at room temperature.

-

Inject the GBP1 solution (or the GBP1/NSC756093 mixture) over the PIM1-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association and dissociation phases in real-time by recording the change in response units (RU).

-

After each injection, regenerate the sensor surface by injecting the regeneration solution.

-

The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

The percentage of inhibition is calculated by comparing the binding response of GBP1 in the presence and absence of this compound.

Co-Immunoprecipitation (Co-IP) to Confirm Inhibition in a Cellular Context

This protocol describes the procedure to verify that this compound inhibits the GBP1:PIM1 interaction within cancer cells.

a. Materials and Reagents:

-

SKOV3 ovarian cancer cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-PIM1 antibody (for immunoprecipitation)

-

Anti-GBP1 antibody (for Western blotting)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

b. Procedure:

-

Culture SKOV3 cells to approximately 80-90% confluency.

-

Treat the cells with 100 nM this compound or vehicle (DMSO) for a specified time (e.g., 3 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation to remove cellular debris.

-

Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysates with the anti-PIM1 antibody overnight at 4°C with gentle rotation to form antibody-antigen complexes.

-

Add protein A/G beads to the lysates and incubate for another 2-4 hours to capture the antibody-antigen complexes.

-

Wash the beads several times with wash buffer to remove unbound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using the anti-GBP1 antibody to detect the co-immunoprecipitated GBP1. A reduced GBP1 band in the this compound-treated sample compared to the vehicle control indicates inhibition of the GBP1:PIM1 interaction.

Visualizations

Signaling Pathway

References

- 1. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the first inhibitor of the GBP1:PIM1 interaction. Implications for the development of a new class of anticancer agents against paclitaxel resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC756093: A Technical Guide to its Impact on the GBP1:PIM1 Signaling Axis

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway affected by NSC756093, a potent small molecule inhibitor. The primary focus is on its mechanism of action in disrupting the interaction between Guanylate-Binding Protein 1 (GBP1) and the proto-oncogene serine/threonine-protein kinase 1 (PIM1), a pathway critically implicated in paclitaxel resistance in cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of the GBP1:PIM1 Interaction

This compound has been identified as a first-in-class inhibitor of the GBP1:PIM1 protein-protein interaction.[1][2][3][4][5] This interaction is a key component of a signaling pathway that confers resistance to microtubule-targeting agents like paclitaxel, particularly in cancer cells overexpressing class III β-tubulin.

The established mechanism involves this compound binding directly to GBP1. This binding event is proposed to occur at the interface of the helical and the LG (large GTPase) domains of GBP1, stabilizing a conformation of the protein that is unable to bind to PIM1. By preventing the formation of the GBP1:PIM1 complex, this compound effectively blocks the downstream pro-survival signals initiated by PIM1 that contribute to drug resistance.

Signaling Pathway Diagram

Caption: Mechanism of this compound in overcoming paclitaxel resistance.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of this compound.

| Cell-Based Assays | |

| Cell Line | IC50 (µM) |

| FaDu | 0.496 |

| Inhibition of GBP1:PIM1 Interaction | |

| Assay Type | Concentration |

| Co-immunoprecipitation (SKOV3 cells) | 100 nM |

| Surface Plasmon Resonance | Dose-dependent |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that elucidated the function of this compound are provided below.

Co-Immunoprecipitation (Co-IP) to Detect GBP1:PIM1 Interaction

This protocol is based on the methodology used to demonstrate this compound's activity in a cellular context.

Objective: To determine if this compound can disrupt the interaction between GBP1 and PIM1 in cancer cells.

Cell Line: SKOV3 ovarian cancer cells.

Protocol Steps:

-

Cell Culture and Treatment:

-

Culture SKOV3 cells in appropriate media (e.g., RPMI 1640 with 10% FBS and antibiotics) at 37°C and 5% CO2.

-

Treat the cells with 100 nM this compound for 3 hours. Include vehicle (DMSO) and inactive compound (NSC756090) controls.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Scrape the cells and collect the pellet by centrifugation.

-

Lyse the cell pellet in a suitable lysis buffer containing protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate with protein A/G-agarose beads.

-

Incubate the pre-cleared lysate with an anti-PIM1 antibody (as bait) overnight at 4°C.

-

As a negative control, use a non-specific IgG antibody.

-

Add protein A/G-agarose beads to pull down the antibody-protein complexes.

-

-

Western Blotting:

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-GBP1 antibody to detect co-immunoprecipitated GBP1. The expected band for GBP1 is 67 kD.

-

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-IP to assess GBP1:PIM1 interaction.

Surface Plasmon Resonance (SPR) for In Vitro Binding Analysis

SPR was utilized to confirm the direct inhibitory effect of this compound on the GBP1:PIM1 interaction using recombinant proteins.

Objective: To quantify the dose-dependent inhibition of the GBP1:PIM1 interaction by this compound in a pure in vitro system.

Protocol Steps:

-

Immobilization:

-

Immobilize one of the binding partners (e.g., recombinant GBP1) onto the surface of a sensor chip.

-

-

Binding and Inhibition:

-

Inject the other binding partner (e.g., recombinant PIM1) over the sensor surface to measure the baseline interaction.

-

In subsequent runs, pre-incubate the analyte (PIM1) with varying concentrations of this compound before injecting it over the immobilized GBP1.

-

Use an inactive compound as a negative control.

-

-

Data Analysis:

-

Measure the change in the SPR signal (response units) to determine the extent of binding.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

-

Plot the inhibition data to demonstrate a dose-dependent effect.

-

Conclusion

This compound represents a targeted therapeutic strategy aimed at a specific mechanism of drug resistance. By inhibiting the GBP1:PIM1 interaction, it disrupts a pro-survival signaling pathway in cancer cells, thereby having the potential to re-sensitize them to conventional chemotherapeutics like paclitaxel. The data and protocols presented in this guide offer a foundational understanding for further research and development of this and similar compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of the first inhibitor of the GBP1:PIM1 interaction. Implications for the development of a new class of anticancer agents against paclitaxel resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NSC756093 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of NSC756093, a potent inhibitor of the Guanylate-Binding Protein 1 (GBP1) and Proto-Oncogene Serine/Threonine-Protein Kinase 1 (PIM1) interaction, in cancer cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the investigation of this compound as a potential anti-cancer agent, particularly in the context of paclitaxel resistance.

Introduction

This compound is a small molecule inhibitor that disrupts the interaction between GBP1 and PIM1.[1][2] In certain cancer cells, particularly those resistant to paclitaxel, the overexpression of Class III β-tubulin facilitates the incorporation of the GTPase GBP1 into the microtubules.[3][4] Once integrated into the cytoskeleton, GBP1 binds to the pro-survival kinase PIM1, initiating a signaling cascade that confers resistance to paclitaxel-induced apoptosis.[3] this compound circumvents this resistance mechanism by binding to GBP1 and inducing a conformational change that prevents its association with PIM1. This inhibition of the GBP1:PIM1 interaction can restore sensitivity to paclitaxel and induce apoptosis in resistant cancer cells.

Data Presentation

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) |

| FaDu | Head and Neck Squamous Cell Carcinoma | IC50 | 0.496 |

| NCI-H820 | Lung Adenocarcinoma | - | 1 (significantly inhibited growth) |

| A549 | Lung Adenocarcinoma | - | 1 (suppressed growth) |

| DU145 | Prostate Cancer | - | 4 (slowed cell growth) |

| PC3 | Prostate Cancer | - | 4 (slowed cell growth) |

| NCI-60 Panel | Various | GI50 | Data available from the NCI Developmental Therapeutics Program (DTP) database. |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Mechanism of this compound in overcoming paclitaxel resistance.

Experimental Protocols

Important Note on this compound Preparation: this compound is unstable in solution. It is critical to prepare fresh stock solutions in anhydrous DMSO for each experiment and to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Anhydrous DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Anhydrous DMSO

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x the IC50 value) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Co-Immunoprecipitation (Co-IP) and Western Blotting

This protocol is to verify the inhibitory effect of this compound on the GBP1:PIM1 interaction.

Materials:

-

SKOV3 ovarian cancer cells (or other cell line expressing GBP1 and PIM1)

-

Complete cell culture medium

-

This compound

-

Anhydrous DMSO

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-PIM1 antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose beads

-

Anti-GBP1 antibody for Western blotting

-

Anti-PIM1 antibody for Western blotting

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Treat SKOV3 cells with 100 nM this compound or vehicle (DMSO) for 3 hours.

-

Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-PIM1 antibody overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

-

Elution and Sample Preparation: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against GBP1. As a control for successful immunoprecipitation, run a parallel blot and probe with an anti-PIM1 antibody.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis: A decrease in the GBP1 band intensity in the this compound-treated sample compared to the vehicle control indicates inhibition of the GBP1:PIM1 interaction.

Caption: Workflow for Co-Immunoprecipitation and Western Blotting.

References

- 1. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Recommended dosage of NSC756093 for in vivo studies.

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC756093 is a potent small molecule inhibitor of the protein-protein interaction between Guanylate Binding Protein 1 (GBP1) and Pim-1 serine/threonine kinase.[1] This interaction is a key component of a signaling pathway that confers resistance to paclitaxel, a widely used chemotherapeutic agent.[2][3][4] By disrupting the GBP1:PIM1 complex, this compound has demonstrated the potential to resensitize paclitaxel-resistant cancer cells to treatment. These application notes provide an overview of the mechanism of action of this compound, protocols for its use in in vitro studies, and a framework for its investigation in in vivo models.

Introduction

Drug resistance remains a significant hurdle in cancer therapy. One mechanism of resistance to microtubule-targeting agents like paclitaxel involves the overexpression of βIII-tubulin, which facilitates the incorporation of GBP1 into microtubules.[2] Once integrated, GBP1 can bind to and activate the pro-survival kinase PIM1, initiating a signaling cascade that ultimately leads to drug resistance. This compound, a 4-azapodophyllotoxin derivative, has emerged as a promising agent that directly targets the GBP1:PIM1 interaction, offering a novel strategy to overcome paclitaxel resistance.

Mechanism of Action

This compound functions by binding to GBP1 at the interface between its helical and LG domains. This binding event stabilizes a conformation of GBP1 that is unsuitable for interaction with PIM1, thereby inhibiting the formation of the pro-survival GBP1:PIM1 complex. The disruption of this interaction is dose-dependent and has been demonstrated in both in vitro and in vivo cellular models.

Data Summary

While specific in vivo dosage recommendations for this compound are not yet established in the reviewed literature, in vitro studies provide valuable concentration-dependent data.

| Parameter | Cell Line | Concentration | Effect | Reference |

| GBP1:PIM1 Interaction Inhibition | SKOV3 (ovarian cancer) | 100 nM | Inhibition of GBP1:PIM1 co-immunoprecipitation | |

| Cytotoxicity Enhancement (IC50) | FaDu (hypopharyngeal carcinoma) | 496 nM | Enhancement of radiation-induced cytotoxicity | |

| GBP1:PIM1 Interaction Inhibition | In vitro (recombinant proteins) | 100 nM | ~65% inhibition |

Experimental Protocols

In Vitro Inhibition of GBP1:PIM1 Interaction in Cell Lines

This protocol describes the treatment of a paclitaxel-resistant ovarian cancer cell line (SKOV3) to assess the ability of this compound to disrupt the GBP1:PIM1 interaction.

Materials:

-

SKOV3 cells (or other relevant paclitaxel-resistant cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies for immunoprecipitation and Western blotting: anti-PIM1, anti-GBP1, and appropriate secondary antibodies.

-

Protein A/G agarose beads

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture: Plate SKOV3 cells and grow to 70-80% confluency.

-

Treatment: Treat cells with 100 nM this compound or vehicle (DMSO) for 3 hours.

-

Cell Lysis: Wash cells with cold PBS and lyse with cell lysis buffer.

-

Immunoprecipitation:

-

Pre-clear cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-PIM1 antibody overnight at 4°C to form immune complexes.

-

Capture the immune complexes by adding protein A/G agarose beads and incubating for 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-GBP1 antibody to detect co-immunoprecipitated GBP1.

-

The amount of co-immunoprecipitated GBP1 is expected to be reduced in the this compound-treated sample compared to the vehicle control.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of this compound in overcoming paclitaxel resistance.

Caption: Workflow for assessing this compound activity in vitro.

Considerations for In Vivo Studies

While specific dosages for this compound in animal models have not been detailed in the provided search results, the following considerations are crucial for designing in vivo studies:

-

Toxicity and Maximum Tolerated Dose (MTD): A dose-escalation study should be performed to determine the MTD of this compound. This will establish a safe dose range for efficacy studies.

-

Pharmacokinetics (PK): PK studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will inform the optimal dosing schedule.

-

Vehicle Formulation: this compound is soluble in DMSO. For in vivo administration, it will be necessary to use a biocompatible vehicle. The stability of this compound in solution should be considered, and freshly prepared solutions are recommended.

-

Animal Models: Xenograft models using paclitaxel-resistant cancer cell lines (e.g., SKOV3) implanted in immunocompromised mice would be appropriate to evaluate the efficacy of this compound in combination with paclitaxel.

-

Efficacy Endpoints: Tumor growth inhibition, changes in biomarker levels (e.g., downstream targets of the PIM1 pathway), and overall survival should be monitored.

Conclusion

This compound is a promising therapeutic candidate for overcoming paclitaxel resistance in cancer. Its well-defined mechanism of action, targeting the GBP1:PIM1 interaction, provides a strong rationale for further investigation. The provided protocols for in vitro assessment can be used to confirm its activity in various cancer models. Future in vivo studies, guided by careful toxicity and pharmacokinetic profiling, will be critical in translating the potential of this compound to a clinical setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the first inhibitor of the GBP1:PIM1 interaction. Implications for the development of a new class of anticancer agents against paclitaxel resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for NSC756093 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NSC756093 in preclinical xenograft mouse models, with a focus on its application in paclitaxel-resistant ovarian cancer. The protocols and data are compiled from published research to guide the design and execution of similar in vivo studies.

Introduction

This compound is a small molecule inhibitor of the Guanylate-Binding Protein 1 (GBP1) and Proto-Oncogene Serine/Threonine-Protein Kinase 1 (PIM1) interaction.[1][2] This interaction is a key mechanism implicated in the development of resistance to paclitaxel, a widely used chemotherapeutic agent.[2][3] By disrupting the GBP1:PIM1 complex, this compound has been shown to re-sensitize paclitaxel-resistant cancer cells to its cytotoxic effects. These notes detail the application of this compound in xenograft mouse models to study its in vivo efficacy.

Mechanism of Action Signaling Pathway

This compound targets the protein-protein interaction between GBP1 and PIM1. In paclitaxel-resistant cancer cells, particularly those with overexpression of βIII-tubulin, GBP1 is incorporated into the microtubules.[3] Once in the cytoskeleton, GBP1 binds to the pro-survival kinase PIM1, initiating a signaling cascade that promotes cell survival and resistance to paclitaxel-induced apoptosis. This compound binds to GBP1, inducing a conformational change that prevents its interaction with PIM1, thereby disrupting the pro-survival signaling and restoring sensitivity to paclitaxel.

Figure 1: Signaling pathway of this compound in overcoming paclitaxel resistance.

Application in Xenograft Mouse Models

The primary application of this compound in xenograft models is to evaluate its efficacy in overcoming paclitaxel resistance in a living organism. This involves establishing tumors from paclitaxel-resistant cancer cell lines in immunocompromised mice and then treating the mice with this compound, either alone or in combination with paclitaxel.

Quantitative Data Summary

While the seminal study by Andreoli et al. (2014) confirms the in vivo activity of this compound in paclitaxel-resistant ovarian cancer cells, specific quantitative data on tumor growth inhibition from xenograft models is not detailed in the primary publication. The study robustly demonstrates the inhibition of the GBP1:PIM1 interaction in SKOV3 ovarian cancer cells treated with this compound. The following table summarizes the key in vitro findings that support the rationale for its use in xenograft models.

| Cell Line | Treatment | Concentration | Effect | Reference |

| SKOV3 (Ovarian Cancer) | This compound | 100 nM | Inhibition of GBP1:PIM1 interaction |

Further research is required to generate and publish quantitative in vivo efficacy data for this compound in xenograft models.

Experimental Protocols

The following are detailed protocols for key experiments that form the basis of studying this compound in a xenograft mouse model, based on the foundational in vitro work and general xenograft procedures.

Cell Culture and Establishment of Paclitaxel-Resistant Line

-

Cell Line: Human ovarian adenocarcinoma cell line, SKOV3.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Paclitaxel Resistance (if required): Gradually expose SKOV3 cells to increasing concentrations of paclitaxel over several months. Resistance can be confirmed by comparing the IC50 value to the parental cell line.

Xenograft Mouse Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model using paclitaxel-resistant ovarian cancer cells.

Figure 2: Experimental workflow for an this compound xenograft study.

Materials:

-

Paclitaxel-resistant SKOV3 cells

-

Female athymic nude mice (6-8 weeks old)

-

Matrigel Basement Membrane Matrix

-

Phosphate Buffered Saline (PBS), sterile

-

This compound (requires fresh preparation for each use as it is unstable in solution)

-

Paclitaxel

-

Vehicle for drug delivery (e.g., DMSO, saline)

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Cell Preparation:

-

Culture paclitaxel-resistant SKOV3 cells to 80-90% confluency.

-

Harvest the cells using trypsin and wash with PBS.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL. Keep on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension (containing 1x10^6 cells) into the right flank of each mouse.

-

-

Tumor Monitoring:

-

Allow tumors to establish and grow.

-

Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

-

Treatment:

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=5-10 mice per group).

-

Treatment Groups:

-

Vehicle Control

-

This compound (dose and schedule to be determined by preliminary studies)

-

Paclitaxel (standard dose, e.g., 10-20 mg/kg, intraperitoneally, once weekly)

-

This compound in combination with Paclitaxel

-

-

Administer treatments as per the defined schedule. Monitor mice for any signs of toxicity, including weight loss.

-

-

Endpoint and Analysis:

-

Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³), or for a set duration.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight and volume should be recorded.

-

Tumor tissue can be processed for further analysis, such as immunohistochemistry (to confirm inhibition of the GBP1:PIM1 interaction) or western blotting.

-

Co-Immunoprecipitation to Verify Target Engagement

To confirm that this compound is inhibiting the GBP1:PIM1 interaction in the tumor tissue, co-immunoprecipitation can be performed on tumor lysates.

Protocol:

-

Homogenize excised tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine protein concentration of the lysate.

-

Incubate a portion of the lysate with an anti-PIM1 antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to precipitate the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by western blotting using an anti-GBP1 antibody. A reduced or absent GBP1 band in the this compound-treated samples compared to the vehicle control would indicate inhibition of the interaction.

Conclusion

This compound presents a promising therapeutic strategy for overcoming paclitaxel resistance in cancers such as ovarian cancer. The provided protocols and background information offer a framework for conducting in vivo studies in xenograft mouse models to further evaluate its efficacy and mechanism of action. Future studies should focus on establishing optimal dosing and treatment schedules and generating robust quantitative data on tumor growth inhibition and survival benefit in various paclitaxel-resistant cancer models.

References

- 1. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the first inhibitor of the GBP1:PIM1 interaction. Implications for the development of a new class of anticancer agents against paclitaxel resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methods for Assessing NSC756093 Efficacy In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro efficacy of NSC756093, a potent inhibitor of the Guanylate-Binding Protein 1 (GBP1) and Proto-Oncogene Serine/Threonine-Protein Kinase 1 (PIM1) interaction. The following protocols and data presentation guidelines are designed to assist in the preclinical evaluation of this compound, particularly in the context of overcoming paclitaxel resistance in cancer cells.

Introduction to this compound

This compound has been identified as a small molecule that disrupts the interaction between GBP1 and PIM1.[1][2][3][4] This interaction is implicated in promoting resistance to microtubule-targeting agents like paclitaxel, particularly in ovarian and other cancer types.[1] By inhibiting the GBP1:PIM1 complex formation, this compound offers a promising strategy to re-sensitize resistant tumors to chemotherapy. The in vitro assessment of this compound efficacy is crucial for understanding its mechanism of action and determining its potential for further development.

Key In Vitro Efficacy Assessment Methods

A multi-faceted approach is recommended to thoroughly evaluate the in vitro efficacy of this compound. This includes target engagement assays, cell viability and proliferation assays, and apoptosis induction assays.

Target Engagement: Inhibition of the GBP1:PIM1 Interaction

Confirming that this compound directly interacts with its intended target and disrupts the subsequent protein-protein interaction is a critical first step.

SPR is a label-free technique to quantitatively measure the binding kinetics and affinity between molecules in real-time. It has been successfully used to demonstrate the direct inhibition of the GBP1:PIM1 interaction by this compound.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To quantitatively assess the inhibitory effect of this compound on the GBP1:PIM1 interaction.

Materials:

-

Biacore™ system (or equivalent SPR instrument)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human PIM1 protein (ligand)

-

Recombinant human GBP1 protein (analyte)

-

This compound

-

Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

Procedure:

-

Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Ligand Immobilization: Immobilize recombinant PIM1 onto the activated sensor chip surface via amine coupling. A typical concentration for immobilization is 50 µg/mL in 10 mM sodium acetate, pH 4.5.

-

Blocking: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-